Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-

Description

Structure and Key Features

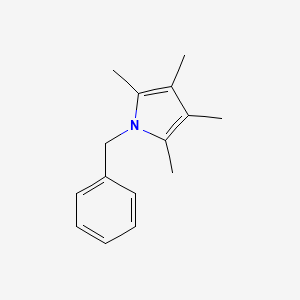

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- (CAS: [To be determined]), is a highly substituted pyrrole derivative characterized by:

- A benzyl group (-CH₂C₆H₅) at the nitrogen (1-position).

- Methyl groups (-CH₃) at all carbon positions (2, 3, 4, 5).

This substitution pattern introduces significant steric hindrance and electronic effects.

Synthesis Overview The compound is synthesized via multi-step routes, often involving N-acylation of pyrrole followed by reduction. For instance, Lee’s method using triphenylphosphine/CCl₄ yields acid chlorides that react with pyrrole in the presence of DMAP, albeit with low yields (~24%) due to moisture sensitivity and competing side reactions . Subsequent reduction with BF₃/OEt₂/NaBH₄ can yield boronate-functionalized pyrroles, highlighting the versatility of substituted pyrroles in organoboron chemistry .

Properties

CAS No. |

3469-21-4 |

|---|---|

Molecular Formula |

C15H19N |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

1-benzyl-2,3,4,5-tetramethylpyrrole |

InChI |

InChI=1S/C15H19N/c1-11-12(2)14(4)16(13(11)3)10-15-8-6-5-7-9-15/h5-9H,10H2,1-4H3 |

InChI Key |

JZUCFXNAJFPOCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=C1C)C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including 1-benzyl-2,3,4,5-tetramethylpyrrole, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines under acidic conditions . Another approach is the Hantzsch synthesis, which uses β-ketoesters, aldehydes, and ammonia or primary amines .

Industrial Production Methods

Industrial production of pyrrole derivatives typically employs catalytic processes to enhance yield and selectivity. For example, the use of ruthenium complexes and alkali metal bases can facilitate the formation of N-unsubstituted pyrroles through the condensation of α-amino aldehydes . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, like other pyrrole derivatives, can undergo various chemical reactions, including:

Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,5-diones or other oxidized products.

Reduction: Reduction reactions can convert pyrrole derivatives into their corresponding dihydropyrrole forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

Mechanism of Action

The mechanism of action of pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Comparison Points

This contrasts with unsubstituted pyrrole, which readily undergoes electrophilic substitution .

Electronic and Steric Effects

- The methyl groups donate electron density via inductive effects, increasing the electron richness of the pyrrole ring. However, steric bulk prevents reactions requiring planar transition states (e.g., Friedel-Crafts alkylation). This contrasts with 3,4-ethylenedioxypyrrole (EDOP) , where electron-withdrawing substituents enhance oxidative stability and conductivity in copolymers .

Blending pyrrole derivatives with polymers like PVA improves mechanical strength, a strategy used in polypyrrole-PVA composites to overcome brittleness .

Applications in Materials Science

- Unlike polypyrrole-EDOP copolymers , which exhibit tunable conductivity (10⁻³–10⁻¹ S/cm) and thermal stability (decomposition >300°C) , 1-benzyl-2,3,4,5-tetramethylpyrrole’s steric constraints limit its utility in polymerization. However, its boronate ester analogs (e.g., Compound 5 in ) are valuable intermediates in Suzuki-Miyaura cross-coupling .

Critical Analysis of Research Findings

- Steric vs. Electronic Effects : The compound’s reactivity is dominated by steric factors, unlike 1-benzylpyrrole , where electronic effects (e.g., benzyl’s electron donation) enhance stability without impeding reactivity .

- Comparative Reactivity : In triarylborane-catalyzed reactions, 1-benzyl-2,3,4,5-tetramethylpyrrole behaves similarly to 2,3,4,5-tetramethylpyrrole , both failing to undergo N-alkylation. This contrasts with 1H-indole , which undergoes C–C coupling (93% yield) despite comparable steric bulk .

- Polymer Compatibility : While polypyrrole-PVA blends address mechanical limitations , the tetramethyl derivative’s steric profile makes it unsuitable for such applications unless functionalized with flexible linkers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.